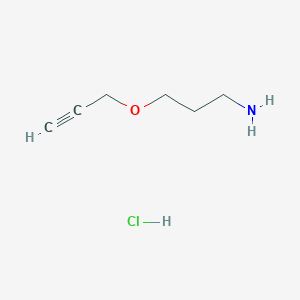
Ocnc1=NC(=NC(=N1)C)OC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ocnc1=NC(=NC(=N1)C)OC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it suitable for various research applications.
Mechanism of Action
Target of Action
The compound Ocnc1=NC(=NC(=N1)C)OC, also known as Ivarmacitinib , primarily targets the Janus kinase 1 (JAK1) . JAK1 is a non-receptor tyrosine kinase that plays a significant role in the transduction of signals from cell membrane receptors to the nucleus, and is essential for the transcription of a range of cytokines and growth factors .
Mode of Action
Ivarmacitinib acts as a selective inhibitor of JAK1 . By inhibiting JAK1, it disrupts the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a significant role in orchestrating innate and adaptive immune responses . This disruption leads to a decrease in the activity of T- and B-cells against the host, which is a common characteristic of autoimmune inflammatory diseases .
Biochemical Pathways
The primary biochemical pathway affected by Ivarmacitinib is the JAK-STAT pathway . The dysregulation of this pathway has been implicated in a variety of immune disorders . By inhibiting JAK1, Ivarmacitinib disrupts the JAK-STAT signaling pathway, reducing the transcription of cytokines and growth factors and thereby suppressing immune responses .
Result of Action
The inhibition of JAK1 by Ivarmacitinib leads to a decrease in the activity of T- and B-cells against the host . This results in a reduction of the immune response, which can be beneficial in the treatment of various immuno-inflammatory conditions .
Advantages and Limitations for Lab Experiments
One of the significant advantages of Ocnc1=NC(=NC(=N1)C)OC is its potential application in the field of medicine. It has been found to be effective against various types of cancers and neurodegenerative diseases. Additionally, it has anti-inflammatory and antioxidant properties, which make it suitable for the treatment of other diseases.
However, one of the limitations of Ocnc1=NC(=NC(=N1)C)OC is its low solubility in water. This makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to develop targeted therapies.
Future Directions
There are various future directions for the research on Ocnc1=NC(=NC(=N1)C)OC. One of the significant directions is to further understand its mechanism of action. This would enable the development of targeted therapies that are more effective and have fewer side effects.
Another future direction is to improve the solubility of Ocnc1=NC(=NC(=N1)C)OC. This would make it easier to administer in vivo and increase its potential applications in the field of medicine.
Conclusion
In conclusion, Ocnc1=NC(=NC(=N1)C)OC is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure and properties make it suitable for various research applications, including cancer research and neuroscience. However, its low solubility in water and the limited understanding of its mechanism of action are some of the challenges that need to be addressed. Further research is needed to fully understand the potential of Ocnc1=NC(=NC(=N1)C)OC in the field of medicine.
Synthesis Methods
The synthesis of Ocnc1=NC(=NC(=N1)C)OC involves the reaction of 2,6-dichloropurine with ethyl 2-oxocyclopentanecarboxylate in the presence of potassium carbonate. This reaction results in the formation of the desired compound with a yield of 60-70%. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
Ocnc1=NC(=NC(=N1)C)OC has a wide range of scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Ocnc1=NC(=NC(=N1)C)OC has the potential to inhibit the growth of cancer cells by inducing apoptosis. It has been found to be effective against various types of cancers, including breast, lung, and colon cancer.
Another important application of Ocnc1=NC(=NC(=N1)C)OC is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons. It has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFBMBGFNSSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ocnc1=NC(=NC(=N1)C)OC | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)


![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)


![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)